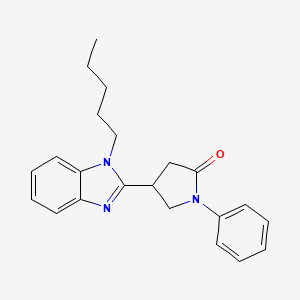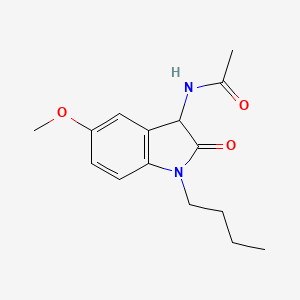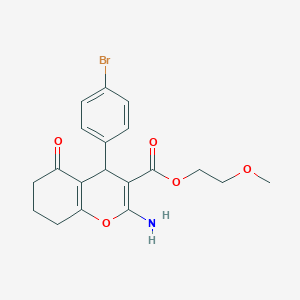
4-(1-pentyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-pentyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a pentyl chain, and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-pentyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1-pentyl-1H-1,3-benzodiazole with a suitable pyrrolidinone precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-pentyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(1-pentyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-pentyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-N-[(1-pentyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide
- N,N-dimethyl-4-[(E)-2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethenyl]aniline
Uniqueness
4-(1-pentyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C22H25N3O |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
4-(1-pentylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C22H25N3O/c1-2-3-9-14-24-20-13-8-7-12-19(20)23-22(24)17-15-21(26)25(16-17)18-10-5-4-6-11-18/h4-8,10-13,17H,2-3,9,14-16H2,1H3 |
Clave InChI |
VIANCYOJQZIWAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Oxo-benzothiazol-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B15023290.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B15023297.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B15023310.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B15023318.png)
![Ethyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15023321.png)
![6-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B15023322.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15023327.png)
![5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B15023343.png)
![9-(4-fluorophenyl)-4-(2-phenylethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B15023364.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B15023379.png)

![1-{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone](/img/structure/B15023394.png)
![5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15023398.png)

